
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chloroethyl group and a tetrahydronaphthyl group attached to a urea moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea typically involves the reaction of 4-methyl-1,2,3,4-tetrahydro-1-naphthylamine with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Hydrolysis: Under acidic or basic conditions, the urea moiety can be hydrolyzed to form the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve selective oxidation.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products are substituted urea derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation: The major products are oxidized urea derivatives with varying oxidation states.
Hydrolysis: The major products are the corresponding amine and isocyanate derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to investigate its potential use in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea involves its interaction with specific molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. The tetrahydronaphthyl group may enhance the compound’s binding affinity and selectivity for certain targets. The overall effect is the disruption of cellular functions, which can result in antimicrobial or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Chloroethyl)-3-(4-methylphenyl)urea: This compound has a similar structure but lacks the tetrahydronaphthyl group. It may have different biological activities and reactivity.
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)urea: This compound contains a cyclohexyl group instead of the tetrahydronaphthyl group. Its chemical properties and applications may vary.
1-(2-Chloroethyl)-3-(4-methylbenzyl)urea: This compound features a benzyl group, which can influence its reactivity and biological effects.
Uniqueness
1-(2-Chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea is unique due to the presence of the tetrahydronaphthyl group, which imparts distinct steric and electronic properties. This structural feature can enhance the compound’s binding affinity for specific biological targets and influence its reactivity in chemical reactions. The combination of the chloroethyl and tetrahydronaphthyl groups makes this compound a valuable tool for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
102433-59-0 |
|---|---|
Molekularformel |
C14H19ClN2O |
Molekulargewicht |
266.76 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C14H19ClN2O/c1-10-6-7-13(17-14(18)16-9-8-15)12-5-3-2-4-11(10)12/h2-5,10,13H,6-9H2,1H3,(H2,16,17,18) |
InChI-Schlüssel |
KAASBXQELPNJHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C2=CC=CC=C12)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


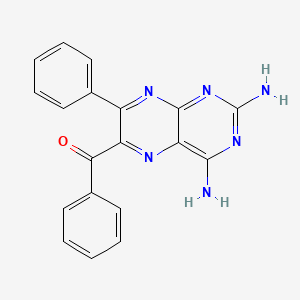
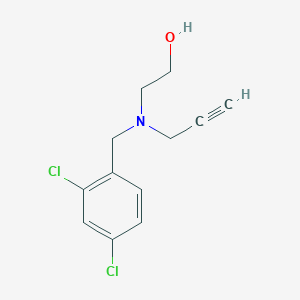

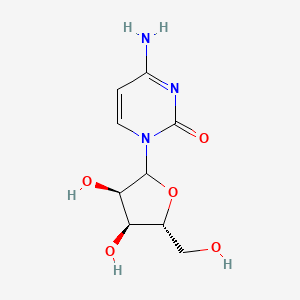
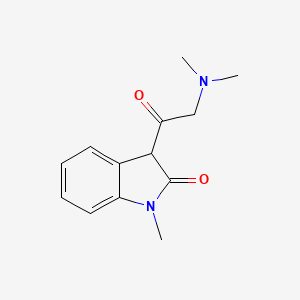
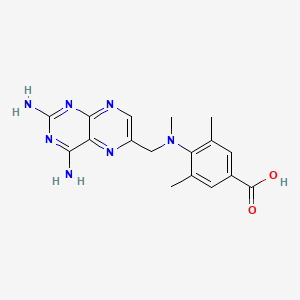

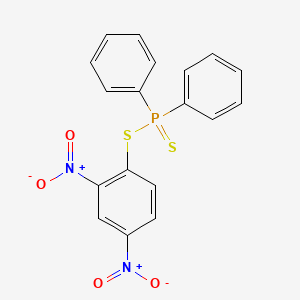


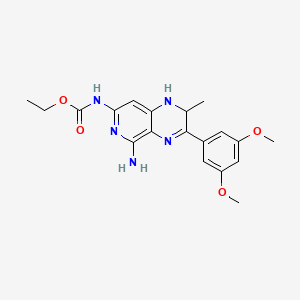

![9,10-Anthracenedimethanamine, N,N'-bis[3-[bis(3-aminopropyl)amino]propyl]-](/img/structure/B12805411.png)
![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)
